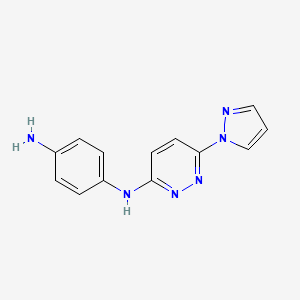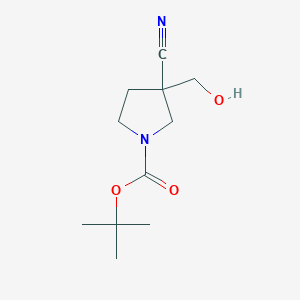
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Wirkmechanismus
Target of Action
It has been suggested that the compound may interact with certain enzymes or receptors in the body .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
It is likely that the compound influences several pathways, given its potential interactions with various enzymes or receptors .
Result of Action
It is suggested that the compound may exert its effects by modulating the activity of certain enzymes or receptors, thereby influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
Pyrazoles, the parent compounds, are known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the structural characteristics of the pyrazole moiety .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide typically involves the following steps:
Condensation Reaction: : The starting materials, 3,5-dimethyl-1H-pyrazole and pyridine-2-carboximidamide, undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Heating and Purification: : The reaction mixture is heated to a specific temperature (usually around 80-100°C) to facilitate the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can lead to the formation of pyridine-2-carboximidamide derivatives.
Substitution: : Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Oxidation: : Pyridine-2-carboxylic acid derivatives.
Reduction: : Reduced pyridine-2-carboximidamide derivatives.
Substitution: : A variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its pharmacological effects, such as anti-inflammatory and antitumor activities.
Industry: : Employed in the development of new materials and catalysts.
Vergleich Mit ähnlichen Verbindungen
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide is similar to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and pyridine-2-carboximidamide. its unique structure and functional groups contribute to its distinct chemical and biological properties. Other similar compounds include:
3,5-Dimethyl-1H-pyrazole
Pyridine-2-carboximidamide
Hydrazine-coupled pyrazole derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHJZWYKYBXCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)
![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)


![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)
![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)






![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)
